(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid
CAS No.: 1224165-30-3
Cat. No.: VC2993750
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1224165-30-3 |
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Molecular Formula | C10H12N2O3 |
Molecular Weight | 208.21 g/mol |
IUPAC Name | 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetic acid |
Standard InChI | InChI=1S/C10H12N2O3/c13-9-5-7-3-1-2-4-8(7)11-12(9)6-10(14)15/h5H,1-4,6H2,(H,14,15) |
Standard InChI Key | YCBFCFXGJKVRHH-UHFFFAOYSA-N |
SMILES | C1CCC2=NN(C(=O)C=C2C1)CC(=O)O |
Canonical SMILES | C1CCC2=NN(C(=O)C=C2C1)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid is a nitrogen-containing heterocyclic compound with established chemical identifiers as presented in Table 1.
Table 1. Chemical Identifiers of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid
Parameter | Information |
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CAS Number | 1224165-30-3 |
Molecular Formula | C₁₀H₁₂N₂O₃ |
Molecular Weight | 208.22 g/mol |
SMILES | c1c2c(nn(c1=O)CC(=O)O)CCCC2 |
InChI | InChI=1S/C10H12N2O3/c13-9-5-7-3-1-2-4-8(7)11-12(9)6-10(14)15/h5H,1-4,6H2,(H,14,15) |
InChI Key | YCBFCFXGJKVRHH-UHFFFAOYSA-N |
The compound belongs to the tetrahydrocinnolin class, characterized by a partially saturated bicyclic system containing a six-membered saturated ring fused with a heterocyclic pyridazinone moiety. The acetic acid substituent is attached to the nitrogen at position 2 of the cinnolin ring system, making it a valuable building block for medicinal chemistry applications .
Structural Features
The structural backbone of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid consists of:
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A tetrahydrocinnolin core with a partially saturated six-membered ring
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A carbonyl group at position 3 (pyridazinone moiety)
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An acetic acid substituent attached to the nitrogen at position 2
This molecular architecture provides multiple sites for potential interactions with biological targets, including:
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Hydrogen bond acceptors (carbonyl oxygen and carboxylic acid group)
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Hydrogen bond donors (carboxylic acid)
Physical Properties
The physicochemical properties of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid are summarized in Table 2.
Table 2. Physicochemical Properties of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid
Property | Value |
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Physical State | Solid |
Flash Point | 209.4±29.3 °C |
Boiling Point | 422.7±47.0 °C at 760 mmHg |
Density | 1.4±0.1 g/cm³ |
Polarizability | 21.0±0.5 10⁻²⁴cm³ |
Vapor Pressure | Approximately 0.0±2.1 mmHg at 25°C |
These properties reflect the compound's relatively high stability and low volatility, which are consistent with its molecular structure containing both polar functional groups and a lipophilic cyclohexane ring .
Synthesis and Preparation Methods
Analogous Synthetic Methods
Based on the synthesis of related tetrahydrocinnolin derivatives, potential synthetic routes may include:
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Cyclization of appropriately substituted cyclohexanone derivatives:
Starting with cyclohexanone and treating it with reactive intermediates such as benzylidenemalononitrile in the presence of ammonium acetate, as demonstrated in the synthesis of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles . -
Modification of existing tetrahydrocinnolin cores:
Functionalization of pre-formed tetrahydrocinnolin structures with haloacetic acid derivatives or through alkylation reactions .
The synthesis of structurally related compounds, such as 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid, provides valuable precedent for synthetic methodologies applicable to (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid .
Chemical Reactivity and Transformations
Functional Group Reactivity
The reactivity of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid is determined by its key functional groups:
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Carboxylic Acid Moiety: Susceptible to esterification, amidation, and reduction reactions. This versatility allows for the synthesis of diverse derivatives, such as esters, amides, and alcohols.
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Lactam Functionality: The pyridazinone moiety can undergo various transformations, including reduction, alkylation, and nucleophilic addition reactions.
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Tetrahydrocinnolin Core: Provides a scaffold for functionalization at multiple positions, including the saturated ring and the aromatic component .
Derivative Formation
The compound can serve as a precursor for the synthesis of biologically relevant derivatives through modification of its functional groups. Notable derivatives include:
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Amide Derivatives: Formation of amides such as 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide through reaction with amines .
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Complex Derivatives: More complex structures like N-(1,3-benzothiazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide have been synthesized and may exhibit enhanced biological activities .
These transformations highlight the versatility of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid as a building block in medicinal chemistry.
Biological Activities and Applications
Structure-Activity Relationships
The biological activity of tetrahydrocinnolin derivatives often depends on specific structural features:
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The carbonyl group at the 3-position often serves as a hydrogen bond acceptor in target binding.
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The acetic acid moiety provides additional hydrogen bonding capabilities and can improve solubility and pharmacokinetic properties.
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The partially saturated ring system offers a balance of conformational flexibility and rigidity that can be advantageous for target binding .
These structure-activity relationships provide valuable insights for the potential development of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid as a lead compound in drug discovery.
Analytical Characterization
Spectroscopic Properties
Characterization of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid and related compounds typically involves various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the methylene protons of the saturated ring (typically 1.5-2.8 ppm), the methylene adjacent to the carboxylic acid (around 4-5 ppm), and the aromatic/heterocyclic proton (6-8 ppm).
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¹³C NMR would display signals for the carbonyl carbons (around 160-180 ppm), as well as the characteristic pattern for the tetrahydrocinnolin core.
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands for the carboxylic acid (O-H stretch around 3000-2500 cm⁻¹, C=O stretch around 1700-1730 cm⁻¹)
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Lactam carbonyl absorption (around 1650-1680 cm⁻¹)
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Mass Spectrometry:
Chromatographic Methods
Purification and analysis of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid can be accomplished using various chromatographic techniques:
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High-Performance Liquid Chromatography (HPLC): Particularly useful for purification and quantitative analysis.
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Thin-Layer Chromatography (TLC): Valuable for monitoring reactions and assessing purity.
These analytical methods collectively provide robust approaches for characterization and quality control of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid in research and development contexts.
Structure Comparison with Related Compounds
Structural Analogs
Several compounds share structural similarities with (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid, providing context for understanding its properties and potential applications. Key analogs include:
Table 3. Structural Comparison with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight | Structural Difference |
---|---|---|---|---|
(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid | 1224165-30-3 | C₁₀H₁₂N₂O₃ | 208.22 | Reference compound |
2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid | 1551866-30-8 | C₁₁H₁₄N₂O₃ | 222.24 | Additional methyl group at position 6 |
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid | - | C₁₁H₁₄N₂O₃ | 222.24 | Methyl group on the acetic acid moiety |
(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid | 136584-14-0 | C₁₀H₁₀N₂O₃ | 206.20 | Quinoxaline core instead of cinnoline |
8-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid | 238755-39-0 | C₁₀H₉NO₃ | 191.18 | Quinoline core with differently positioned carboxylic acid |
These structural analogs demonstrate the diversity of heterocyclic scaffolds with similar functional groups, providing valuable comparative information for understanding the properties and potential applications of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid .
Bioisosteric Replacements
The concept of bioisosterism is valuable for developing derivatives of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid with potentially enhanced properties. Possible bioisosteric replacements include:
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Replacement of the carboxylic acid with tetrazole, oxadiazole, or other carboxylic acid isosteres
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Modification of the lactam carbonyl to thiocarbonyl
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Substitution of the tetrahydrocinnolin core with other heterocyclic systems such as tetrahydroquinoline or tetrahydroisoquinoline
These bioisosteric replacements could yield compounds with improved pharmacological profiles while maintaining similar biological activities .
Future Research Directions
Synthetic Methodology Development
Advancement of synthetic methodologies for (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid could focus on:
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Development of more efficient and scalable synthetic routes
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Stereoselective synthesis methods for chiral derivatives
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Green chemistry approaches to minimize environmental impact of synthesis
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One-pot multicomponent reactions for rapid access to structural analogs
These research directions highlight the compound's potential significance in both medicinal chemistry and synthetic organic chemistry contexts.
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